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cytoskeleton-associated p85 protein - 145110-61-8

cytoskeleton-associated p85 protein

Catalog Number: EVT-1516735
CAS Number: 145110-61-8
Molecular Formula: C11H7ClF3N
Molecular Weight: 0
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Product Introduction

Overview

Cytoskeleton-associated p85 protein is a regulatory subunit of phosphoinositide 3-kinase, specifically the class 1A isoforms. It plays a crucial role in cellular signaling pathways, particularly those activated by receptor tyrosine kinases. The p85 protein interacts with the p110 catalytic subunit to form a heterodimer that is essential for phosphatidylinositol 3,4,5-trisphosphate production, which is pivotal for various cellular processes including growth, survival, and metabolism .

Source and Classification

The p85 protein is classified under the phosphoinositide 3-kinase family. It exists in several isoforms, primarily p85α and p85β, which differ in their structure and functional roles. These proteins are encoded by the PIK3R1 and PIK3R2 genes, respectively. The p85 protein is predominantly found in mammalian cells and is involved in various signaling pathways that regulate cellular responses to external stimuli .

Synthesis Analysis

Methods and Technical Details

The synthesis of cytoskeleton-associated p85 protein can be achieved through recombinant DNA technology. This involves cloning the PIK3R1 or PIK3R2 gene into an expression vector, followed by transformation into suitable host cells such as bacteria or yeast. The expressed protein can then be purified using affinity chromatography techniques that exploit the protein's unique binding properties.

In laboratory settings, methods such as Western blotting and immunoprecipitation are commonly used to analyze the expression and activity of p85 proteins. These techniques allow researchers to assess the interaction of p85 with other signaling molecules and its role in cellular processes like autophagy and receptor signaling .

Molecular Structure Analysis

Structure and Data

The cytoskeleton-associated p85 protein features several important structural domains:

  • SH2 Domains: These domains facilitate the binding of p85 to phosphorylated tyrosine residues on activated receptors.
  • SH3 Domain: This domain is involved in protein-protein interactions, contributing to the assembly of signaling complexes.
  • Breakpoint Cluster Region: This region plays a role in stabilizing the interaction between p85 and its partners.
Chemical Reactions Analysis

Reactions and Technical Details

Cytoskeleton-associated p85 protein participates in several key biochemical reactions:

  • Activation of Phosphatidylinositol 3-Kinase: Upon binding to activated receptor tyrosine kinases, p85 facilitates the activation of the p110 catalytic subunit, leading to the conversion of phosphatidylinositol 4,5-bisphosphate into phosphatidylinositol 3,4,5-trisphosphate.
  • Regulation of Ubiquitination: Recent studies have indicated that p85 can influence the ubiquitination status of proteins such as AXL, thereby regulating their degradation through lysosomal pathways .

These reactions are crucial for maintaining cellular homeostasis and responding to external signals.

Mechanism of Action

Process and Data

The mechanism of action of cytoskeleton-associated p85 involves its role as an adapter in signaling cascades:

  1. Receptor Activation: Upon ligand binding to receptor tyrosine kinases, p85 binds to phosphorylated tyrosine residues on these receptors.
  2. Recruitment of Catalytic Subunits: This binding recruits the p110 catalytic subunit to the membrane where it becomes activated.
  3. Signal Propagation: The activated phosphoinositide 3-kinase generates second messengers that propagate signals leading to various cellular responses including growth, survival, and metabolism.

Data from studies indicate that alterations in p85 expression or function can significantly impact oncogenic signaling pathways, making it a potential target for therapeutic intervention .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cytoskeleton-associated p85 protein has distinct physical properties:

  • Molecular Weight: Approximately 85 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but typically around neutral pH.
  • Solubility: Generally soluble in physiological buffers due to its hydrophilic nature.

Chemically, it exhibits properties typical of proteins with multiple domains involved in binding interactions. Its stability can be influenced by factors such as temperature and ionic strength .

Applications

Scientific Uses

Cytoskeleton-associated p85 protein has significant applications in scientific research:

  • Cancer Research: Due to its role in cell proliferation and survival pathways, it is studied extensively in cancer biology where it may contribute to tumorigenesis.
  • Drug Development: Targeting the interactions involving p85 has potential therapeutic implications for diseases characterized by dysregulated phosphoinositide 3-kinase activity.
  • Signal Transduction Studies: Researchers utilize this protein to elucidate complex signaling networks within cells, particularly those linked to receptor tyrosine kinases .
Molecular Characterization of p85 Regulatory Subunit

Structural Domains of p85: SH2, SH3, and BcR Homology (BH) Regions

The p85 regulatory subunit of class IA phosphatidylinositol 3-kinases (PI3Ks) features a modular architecture that enables both catalytic regulation and cytoskeletal interactions. Its N-terminal SH3 domain binds proline-rich motifs in cytoskeletal regulators such as cortactin (pp80/85), facilitating colocalization with F-actin in membrane protrusions and podosomes [1]. The BCR homology (BH) domain (also termed RhoGAP domain) exhibits GTPase-activating protein activity toward small GTPases (CDC42, RAB5, RAC1), directly linking p85 to cytoskeletal dynamics. Structural analyses reveal that the BH domain mediates p85α dimerization via trans interactions between the SH3 domain of one monomer and the PR1 domain of another, creating a platform for PTEN binding [3]. The C-terminal SH2 domains (nSH2 and cSH2) recognize phosphotyrosine residues (pYxxM motifs) on activated receptors or adaptor proteins. The cSH2 domain additionally suppresses Ras-induced activation of the p110 catalytic subunit until receptor stimulation occurs [6].

Table 1: Functional Domains of p85 Regulatory Subunit

DomainStructural FeaturesBinding Partners/Function
SH3Binds proline-rich motifsCortactin, dynamin, actin polymerization regulators
BH (RhoGAP)Homodimerization interface; GTPase specificityPTEN, CDC42, RAB5, RAC1; cytoskeletal remodeling
nSH2Phosphotyrosine recognition (pYxxM)Activated RTKs (e.g., PDGFR, IGF-1R); IRS-1 sequestration
cSH2Inter-SH2 (iSH2) linker; inhibits Ras-p110 bindingBlocks Ras-induced activation; phosphopeptide recruitment

Isoform Diversity: p85α, p55α, p50α, p85β, and p55γ Splice Variants

Class IA PI3K regulatory subunits arise from three genes (PIK3R1, PIK3R2, PIK3R3) generating five isoforms with distinct domain compositions and cellular functions. p85α (encoded by PIK3R1) contains all canonical domains (SH3-BH-nSH2-iSH2-cSH2) and stabilizes PTEN via dimerization, counteracting PI3K signaling [3] [7]. Its splice variants p55α and p50α lack the SH3 and BH domains, enabling constitutive membrane localization and heightened PI3K activation in malignancies like glioblastoma and endometrial cancer [7]. p85β (PIK3R2-encoded) shares domain structure with p85α but cannot stabilize PTEN. It uniquely promotes Rac-mediated membrane ruffling and stress fiber disassembly during PDGF-induced cytoskeletal remodeling [3]. p55γ (PIK3R3-encoded) lacks the SH3 domain and exhibits tissue-restricted expression, with copy number gains noted in ovarian cancer [7].

Table 2: p85 Isoforms and Functional Specialization

IsoformDomains PresentTissue DistributionCytoskeletal/Cancer Roles
p85αSH3-BH-nSH2-iSH2-cSH2UbiquitousPTEN stabilization; suppresses oncogenic transformation
p55α/p50αnSH2-iSH2-cSH2BroadConstitutive PI3K activation; tumor progression
p85βSH3-BH-nSH2-iSH2-cSH2UbiquitousRAC1-mediated membrane ruffling; stress fiber disassembly
p55γBH-nSH2-iSH2-cSH2Liver, prostate, breastAmplified in ovarian cancer; metabolic regulation

Interaction Interfaces with Catalytic p110 Subunits in PI3K Complexes

The p85-p110 heterodimer maintains basal inhibition through multiple inter-subunit contacts. The iSH2 domain forms a coiled-coil structure that binds the p110 ABD (adaptor-binding domain) and C2 regions, stabilizing p110 while suppressing its lipid kinase activity [4] [6]. Structural studies confirm that nSH2 and cSH2 domains further constrain p110 by contacting its helical and kinase domains. Receptor activation relieves this inhibition via a dual mechanism:

  • Phosphotyrosine Recruitment: SH2 domains engage pYxxM motifs on activated receptors (e.g., IGF-1R) or adaptors (IRS-1), translocating PI3K to membranes and disrupting nSH2/cSH2-p110 contacts [2].
  • Ras Binding Priming: The cSH2-iSH2 region shields p110 from Ras-GTP. Phosphotyrosine binding induces conformational changes that expose the Ras-binding domain (RBD), permitting full kinase activation [6]. Notably, monomeric p85 (unbound to p110) competes with p85-p110 dimers for IRS-1 binding, forming cytosolic sequestration complexes that attenuate insulin signaling [2].

Table 3: p85-p110 Interaction Interfaces and Regulatory Effects

Interaction Regionp110 Contact SiteFunctional Consequence
iSH2 coiled-coilABD, C2 domainsStabilizes p110; maintains basal inhibition
nSH2 domainHelical domainBlocks catalytic cleft; inhibition reversed by pY binding
cSH2-iSH2 linkerRBD, kinase domainPrevents Ras access; relieved by phosphopeptide binding
SH3/BH domains (p85α-specific)Non-p110 partnersMediates PTEN/RhoGAP interactions independent of p110

Post-Translational Modifications: Tyrosine/Serine Phosphorylation Sites

Post-translational modifications (PTMs) of p85 dynamically regulate its signaling and cytoskeletal functions. Tyrosine phosphorylation occurs at Y464 (SH2 domain) and Y688 (cSH2 domain) via Src-family kinases (SFKs) upon integrin engagement or growth factor stimulation. This modification:

  • Redistributes p85α to focal adhesions, promoting Rac GAP activity and actin reorganization [5].
  • Facilitates competitive binding with Tim-3 in NK cells, suppressing PI3K/AKT/mTOR signaling and cytotoxic function in hepatocellular carcinoma [9].Serine phosphorylation at S608 (iSH2 domain) by PKCα during PDGF signaling enhances nuclear translocation of p85β, driving CSF1 transcription and M2 macrophage polarization in liver cancer microenvironments [9]. Additionally, phosphorylation of Borg2, leiomodin-1, and LRP16A—cytoskeletal partners of p85—alters actin cross-linking and contributes to glucocorticoid-induced cytoskeletal changes [10].

Table 4: Key Phosphorylation Sites in p85 Regulatory Subunits

ResidueModifying EnzymeFunctional Outcome
Y464Src-family kinasesRecruits p85 to focal adhesions; activates Rac GAP function
Y688Receptor tyrosine kinasesDisrupts p85-p110 binding; enhances monomeric p85-IRS1 complexes
S608 (p85β)PKCαPromotes ZFP64/CSF1-dependent M2 macrophage polarization
S226 (ZFP64)PKCαEnables p85β nuclear translocation; transcriptional regulation

Properties

CAS Number

145110-61-8

Product Name

cytoskeleton-associated p85 protein

Molecular Formula

C11H7ClF3N

Synonyms

cytoskeleton-associated p85 protein

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